2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide
Overview
Description
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide is a chemical compound with the molecular formula C7H6Cl2N2OS. It is a derivative of thiopyrano[4,3-d]pyrimidine, featuring chlorine atoms at the 2 and 4 positions and an oxygen atom at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide typically involves multiple steps, starting with the appropriate thiopyrano[4,3-d]pyrimidine precursor. One common synthetic route includes the following steps:
Formation of the thiopyrano[4,3-d]pyrimidine core: : This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: : Introduction of chlorine atoms at the 2 and 4 positions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Oxidation: : Introduction of the oxygen atom at the 6 position using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, safety measures would be implemented to handle the hazardous chemicals involved in the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide can undergo various chemical reactions, including:
Oxidation: : Further oxidation of the compound can lead to the formation of additional oxygen-containing derivatives.
Reduction: : Reduction reactions can be used to remove chlorine atoms or modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce different functional groups at the chlorine or oxygen positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones
Reduction: : Formation of chlorinated or non-chlorinated derivatives
Substitution: : Introduction of various functional groups such as hydroxyl, amino, or alkyl groups
Scientific Research Applications
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its potential therapeutic properties, including anticancer or antimicrobial activity.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide is similar to other thiopyrano[4,3-d]pyrimidine derivatives, but its unique chlorine and oxygen substituents give it distinct chemical properties. Some similar compounds include:
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: : Lacks the oxygen atom at the 6 position.
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 5-oxide: : Similar structure but with the oxygen atom at the 5 position instead of 6.
These compounds may exhibit different reactivity and biological activity due to the position and presence of the oxygen atom.
Properties
IUPAC Name |
2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2OS/c8-6-4-3-13(12)2-1-5(4)10-7(9)11-6/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOTZOGGDXJEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC2=C1N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858640 | |
Record name | 2,4-Dichloro-7,8-dihydro-6lambda~4~-thiopyrano[4,3-d]pyrimidin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312935-07-1 | |
Record name | 5H-Thiopyrano[4,3-d]pyrimidine, 2,4-dichloro-7,8-dihydro-, 6-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312935-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7,8-dihydro-6lambda~4~-thiopyrano[4,3-d]pyrimidin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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